molecular formula C5H10ClN3O2 B2355606 5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride CAS No. 1009640-21-4

5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride

Cat. No. B2355606
CAS RN: 1009640-21-4
M. Wt: 179.6
InChI Key: HDXQAQHWZJHMPB-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazolidine, which is a type of heterocyclic compound. The presence of an aminomethyl group (-NH2CH2-) and a methyl group (-CH3) on the imidazolidine ring, along with a dione functional group (-CO-CO-), suggests that this compound could have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .


Chemical Reactions Analysis

The compound likely undergoes reactions typical of imidazolidines and amines. For example, it might react with acids to form salts, or with aldehydes and ketones to form imines .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques: A straightforward synthesis approach for 5-amino-3-methylimidazolidine-2,4-dione has been developed, which is used in creating analogs of imidazole alkaloids like naamidine A and G with a 1,3,5-triazine core (Witchard & Watson, 2010).
  • Diverse Derivatives: A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, derived from a range of heterocyclic models, were synthesized to explore various biological activities, including antibacterial and antifungal actions (Mohanty et al., 2015).

Chemical Reactions and Properties

  • Reactive Chemical Combinations: Compounds combining 5-[4-oxo-4H-chromen-3-yl)methylene]-1,3-thiazolidine-2,4-dione with various nucleophiles, like thiourea and guanidine, were synthesized to explore their antimicrobial activities (Ibrahim et al., 2011).
  • Molecular Dimerization: The synthesis of ferrocenyl methylhydantoin derivatives, including 5-ferrocenyl-5-methylimidazolidine-2,4-dione, revealed C═O···H–N intermolecularly hydrogen-bonded dimers, providing insights into concentration-dependent molecular interactions (Bisello et al., 2017).

Biological Activities and Medical Research

  • Antibacterial and Antifungal Properties: Compounds with 5-(aminomethylene)thiazolidine-2,4-dione derivatives exhibited significant antibacterial activity, particularly those with pyridine or piperazine moieties, and some also showed antifungal properties (Mohanty et al., 2015).
  • Anticancer Potential: Studies on the DNA binding affinity of certain novel imidazolidine derivatives have indicated potential anti-cancer drug properties, with one derivative exhibiting a significantly high affinity for DNA binding (Shah et al., 2013).

Electrophysiological and Chemical Studies

  • Electrochemical Analysis: The electrochemical behavior of hydantoin derivatives, including 5-(aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride, has been studied, shedding light on their redox processes and potential biochemical actions (Nosheen et al., 2012).

Pharmaceutical Applications

  • Antimicrobial Activity: Synthesized derivatives of 5-(aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride showed potent antimicrobial activities, particularly against Gram-positive bacteria and fungal strains (Stana et al., 2014).
  • Potential Antidepressant and Anxiolytic Properties: Novel 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives have been synthesized, showing promise as 5-HT1A receptor agonists with potential antidepressant and anxiolytic activity (Czopek et al., 2010).

Future Directions

The future directions of this compound would depend on its properties and potential applications. It could be of interest in the field of medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .

Mechanism of Action

properties

IUPAC Name

5-(aminomethyl)-5-methylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-5(2-6)3(9)7-4(10)8-5;/h2,6H2,1H3,(H2,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXQAQHWZJHMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009640-21-4
Record name 5-(aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride
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